N-(4-bromo-2-fluorophenyl)-6-(methoxy-d3)-7-[[1-(methyl-d3)-4-piperidinyl]methoxy]-4-quinazolinamine
Overview
Description
Vandetanib-d6 is a deuterated form of vandetanib, a tyrosine kinase inhibitor used primarily in the treatment of medullary thyroid cancer. The deuterium atoms in vandetanib-d6 replace the hydrogen atoms, which can help in studying the pharmacokinetics and metabolic pathways of the drug .
Mechanism of Action
Target of Action
Vandetanib-d6, also known as N-(4-bromo-2-fluorophenyl)-6-(trideuteriomethoxy)-7-[[1-(trideuteriomethyl)piperidin-4-yl]methoxy]quinazolin-4-amine, is a potent inhibitor of multiple tyrosine kinases . Its primary targets include:
- Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) : This receptor plays a crucial role in tumor angiogenesis .
- Epidermal Growth Factor Receptor (EGFR) : EGFR is involved in tumor cell growth and survival .
- REarranged during Transfection (RET) tyrosine kinases : RET is implicated in cell proliferation .
Mode of Action
Vandetanib-d6 acts by inhibiting the kinase activities of its targets, thereby blocking intracellular signaling pathways involved in tumor growth, progression, and angiogenesis . It is an ATP mimetic small molecule, meaning it competes with ATP for binding to the kinase domain of its targets .
Biochemical Pathways
The inhibition of VEGFR-2, EGFR, and RET by Vandetanib-d6 affects several biochemical pathways:
- VEGFR-2 inhibition blocks the VEGF signaling pathway, leading to reduced angiogenesis .
- EGFR inhibition disrupts the EGFR signaling pathway, reducing tumor cell growth and survival .
- RET inhibition affects the RET signaling pathway, impacting cell proliferation .
These disruptions to the signaling pathways result in the inhibition of tumor growth, progression, and angiogenesis .
Result of Action
The molecular and cellular effects of Vandetanib-d6’s action include a decrease in tumor cell proliferation and survival, as well as a reduction in tumor angiogenesis . This leads to a decrease in tumor growth and progression .
Biochemical Analysis
Biochemical Properties
Vandetanib-d6, like its parent compound Vandetanib, is known to inhibit key signaling pathways in cancer by inhibiting vascular endothelial growth factor receptor (VEGFR)-dependent tumor angiogenesis and epidermal growth factor receptor (EGFR)-dependent tumor cell growth and survival . It also inhibits RET (rearranged during transfection) tyrosine kinase activity .
Cellular Effects
Vandetanib-d6 has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit VEGF and EGF-stimulated human umbilical vein endothelial cell proliferation in vitro .
Molecular Mechanism
The molecular mechanism of Vandetanib-d6 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts by targeting several cell receptors in combination, including those involved in RET, VEGFR2, and EGFR signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Vandetanib-d6 have been observed to change over time . It has been shown to significantly alleviate systemic inflammation and a range of airway pathological changes including hypersensitivity, hypersecretion and remodeling .
Dosage Effects in Animal Models
The effects of Vandetanib-d6 vary with different dosages in animal models . It has been shown to significantly reduce tumor volume, tumor proliferation, and tumor endothelial cell proliferation compared with control .
Metabolic Pathways
Vandetanib-d6 is involved in several metabolic pathways . Phase I metabolic pathways for Vandetanib-d6 were N-demethylation, N-oxide formation, α-carbonyl formation and α-hydroxylation . All phase I metabolic pathways happened in N-methyl piperidine of Vandetanib-d6 .
Transport and Distribution
Given its similarity to Vandetanib, it is likely to share similar transport and distribution characteristics .
Subcellular Localization
Given its role as a kinase inhibitor, it is likely to be found in the cytoplasm where it can interact with its target kinases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of vandetanib-d6 involves the incorporation of deuterium atoms into the vandetanib molecule. This can be achieved through various methods, including the use of deuterated reagents and solvents during the synthesis process.
Industrial Production Methods: Industrial production of vandetanib-d6 typically involves large-scale synthesis using deuterated starting materials. The process is optimized to ensure high yield and purity, with stringent quality control measures in place to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions: Vandetanib-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form vandetanib N-oxide.
Reduction: Reduction reactions can lead to the formation of desmethyl-vandetanib.
Substitution: Substitution reactions can occur at the quinazoline core or the piperidine side chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve the use of strong bases or acids.
Major Products:
Oxidation: Vandetanib N-oxide.
Reduction: Desmethyl-vandetanib.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Vandetanib-d6 is used extensively in scientific research, particularly in the following areas:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Helps in studying the metabolic pathways and pharmacokinetics of vandetanib.
Medicine: Used in preclinical and clinical studies to understand the drug’s behavior in the body.
Industry: Employed in the quality control of vandetanib production.
Comparison with Similar Compounds
Gefitinib: Another tyrosine kinase inhibitor targeting epidermal growth factor receptor.
Erlotinib: Similar to gefitinib, used in the treatment of non-small cell lung cancer.
Uniqueness: Vandetanib-d6’s uniqueness lies in its deuterated form, which provides advantages in studying the drug’s pharmacokinetics and metabolism. The deuterium atoms can lead to a slower metabolic rate, potentially enhancing the drug’s efficacy and reducing side effects .
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-6-(trideuteriomethoxy)-7-[[1-(trideuteriomethyl)piperidin-4-yl]methoxy]quinazolin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrFN4O2/c1-28-7-5-14(6-8-28)12-30-21-11-19-16(10-20(21)29-2)22(26-13-25-19)27-18-4-3-15(23)9-17(18)24/h3-4,9-11,13-14H,5-8,12H2,1-2H3,(H,25,26,27)/i1D3,2D3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTHHESEBZOYNR-WFGJKAKNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC([2H])([2H])[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrFN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.